REACTION_SMILES
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[CH3:18][C:19]([O:20][C:21](=[O:22])[CH3:23])=[O:24].[CH3:1][O:2][c:3]1[cH:4][c:5]([C:14](=[O:15])[OH:16])[c:6]([C:7](=[O:8])[OH:9])[cH:10][c:11]1[O:12][CH3:13].[OH2:17]>>[CH3:1][O:2][c:3]1[cH:4][c:5]2[c:6]([cH:10][c:11]1[O:12][CH3:13])[C:7](=[O:9])[O:16][C:14]2=[O:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(C(=O)O)c(C(=O)O)cc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COc1cc2c(cc1OC)C(=O)OC2=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |